molecular formula C27H22N4O2 B11478735 4-(4-hydroxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-hydroxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11478735
M. Wt: 434.5 g/mol
InChI Key: LPHVFPPNZGBCMN-UHFFFAOYSA-N
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Description

4-(4-HYDROXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrolo[3,4-c]pyrazole core through cyclization reactions. Subsequent steps involve the introduction of the hydroxyphenyl, indolyl, and phenyl groups through various substitution and coupling reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The indole ring can be reduced under specific conditions.

    Substitution: The phenyl and indolyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the indole ring could produce dihydroindole derivatives.

Scientific Research Applications

4-(4-HYDROXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its potential biological activities, such as anti-inflammatory and anticancer properties, make it a candidate for drug development.

    Medicine: Research into its pharmacological effects could lead to new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be due to inhibition of enzymes involved in the inflammatory response, while its anticancer properties could result from interference with cell signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-c]pyrazole derivatives and indole-containing molecules. These compounds share structural features and may exhibit similar biological activities.

Uniqueness

What sets 4-(4-HYDROXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and potential biological activities. This makes it a versatile compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H22N4O2

Molecular Weight

434.5 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H22N4O2/c32-20-12-10-18(11-13-20)26-23-24(17-6-2-1-3-7-17)29-30-25(23)27(33)31(26)15-14-19-16-28-22-9-5-4-8-21(19)22/h1-13,16,26,28,32H,14-15H2,(H,29,30)

InChI Key

LPHVFPPNZGBCMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)CCC4=CNC5=CC=CC=C54)C6=CC=C(C=C6)O

Origin of Product

United States

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